REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]C)=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:12])[CH3:13])[C:9]=2[CH:10]=1 |f:1.2|
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Name
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methyl 6-fluoro-1-(1-methylethyl)-1H-indazole-4-carboxylate
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Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)OC
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Name
|
|
Quantity
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1.75 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was collected as a yellow solid (0.27 g, 89%)
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Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |